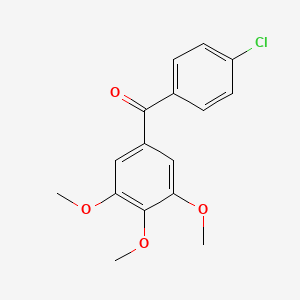

(4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone

描述

属性

IUPAC Name |

(4-chlorophenyl)-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO4/c1-19-13-8-11(9-14(20-2)16(13)21-3)15(18)10-4-6-12(17)7-5-10/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQPUBWELGCSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655877 | |

| Record name | (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54094-07-4 | |

| Record name | (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

The compound (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone , also known as a derivative of phenstatin, has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

Properties

- Molecular Weight : 320.76 g/mol

- CAS Number : 54094-07-4

- Solubility : Soluble in organic solvents like DMSO and ethanol.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It functions primarily as a tubulin inhibitor , disrupting microtubule dynamics essential for cancer cell division.

- Tubulin Inhibition : The compound binds to tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest at the G2/M phase.

- Apoptosis Induction : By disrupting microtubule formation, the compound triggers apoptosis through the mitochondrial pathway, activating caspase-3 and other apoptotic markers .

In Vitro Studies

In vitro studies have demonstrated that this compound has IC50 values ranging from 0.1 to 10 µM against various cancer cell lines including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 2.5 |

| MCF-7 (breast cancer) | 3.0 |

| HCT-116 (colon cancer) | 5.0 |

These results indicate potent antiproliferative activity across multiple cancer types.

In Vivo Studies

In vivo experiments using mouse models have shown that doses of 10 mg/kg body weight lead to significant tumor regression without notable toxicity .

Other Biological Activities

Besides its anticancer properties, the compound has been evaluated for:

- Antiviral Activity : Some derivatives have shown potential against viral infections by inhibiting viral replication mechanisms .

- Antioxidant Properties : Exhibits moderate antioxidant activity, which may contribute to its overall therapeutic profile.

Case Studies and Research Findings

- Study on Anticancer Efficacy :

-

Pharmacokinetic Profile :

- The compound demonstrates favorable pharmacokinetic properties with a half-life suitable for therapeutic applications.

- Studies indicate stability under physiological conditions with minimal degradation over time.

- Structure-Activity Relationship (SAR) :

科学研究应用

Case Studies

- Study on Thiazole-Pyrimidine Derivatives : A series of thiazole-pyrimidine derivatives incorporating the trimethoxyphenyl group were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Compound 4b showed a growth inhibition (GI) value of 86.28% against the HOP-92 non-small cell lung cancer line at a concentration of 10 μM .

- Piperazine Derivatives : Research on piperazine derivatives demonstrated that those featuring the (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone structure exhibited significant cytotoxicity against multidrug-resistant cancer cell lines with an average IC50 value around 85 nM .

| Compound | Cell Line Tested | GI Value (%) | IC50 (nM) |

|---|---|---|---|

| 4b | HOP-92 | 86.28 | - |

| Piperazine Derivative | Various | - | 85 |

Antimicrobial Properties

The antimicrobial potential of this compound derivatives has also been explored extensively. These compounds have shown efficacy against various bacterial strains and fungi.

Antibacterial Activity

A study highlighted that certain derivatives exhibited moderate antibacterial activity against resistant strains of bacteria when tested in vitro. The presence of the trimethoxyphenyl group was essential for enhancing the antibacterial properties .

Antifungal Activity

In addition to antibacterial effects, compounds derived from this structure have demonstrated antifungal properties, making them candidates for further development as therapeutic agents against fungal infections .

Antiviral Activity

Recent advancements have also pointed to the antiviral potential of this compound derivatives. Research indicates that these compounds can inhibit viral replication by targeting tubulin dynamics within host cells.

Case Study on Thiadiazole Derivatives

A series of thiadiazole derivatives synthesized from this compound were tested for their ability to inhibit viral infections such as the tobacco mosaic virus. Some derivatives showed promising antiviral activity .

相似化合物的比较

Methoxy vs. Methyl Substitutions

- (4-Chlorophenyl)(2,3,4-trimethoxy-6-methylphenyl)methanone (1b): Replacing one methoxy group with a methyl at the 6-position (2,3,4-trimethoxy-6-methylphenyl) increases synthetic yield to 69% compared to the parent compound’s 35% . However, reduced methoxy content may lower tubulin-binding affinity, as methoxy groups are critical for polar interactions in the colchicine pocket . Data: mp 99–101°C; $ ^1H $-NMR (CDCl₃): δ 2.15 (s, CH₃), 3.67–3.83 (s, OCH₃) .

Chloro vs. Methoxy Substitutions

- (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT): Substituting the 4-chloro group with methoxy (PHT) retains antitubulin activity but alters pharmacokinetics. PHT exhibits in vivo tumor growth inhibition in paclitaxel-resistant models, with enhanced solubility due to the polar methoxy group .

Heterocyclic Derivatives

Imidazole and Thiazole Derivatives

- (4-(4-Chlorophenyl)-1H-imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanone: Incorporating an imidazole ring improves antiproliferative potency. This derivative shows IC₅₀ values <1 μM against prostate carcinoma cells, attributed to imidazole’s hydrogen-bonding capacity with tubulin’s β-subunit . Data: HRMS [M+H]⁺ 373.0992; HPLC purity 95.6% .

- 4-Amino-2-(4-chlorophenyl)thiazol-5-yl Analogs (3d): Thiazole derivatives with amino substituents (e.g., 3d) demonstrate 48% yield and sub-micromolar IC₅₀ values. The amino group enhances water solubility and facilitates interactions with tubulin’s hydrophobic pocket .

Pyrrole and Pyrazole Derivatives

- (1-(4-Chlorophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone (14): Pyrrole-containing analogs exhibit moderate tubulin inhibition (14% yield) but distinct $ ^1H $-NMR shifts (δ 6.8–7.64 ppm) due to aromatic proton environments .

- (1-(p-Tolyl)-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (9c): Pyrazole derivatives achieve IC₅₀ values as low as 0.054 μM, surpassing the parent compound’s activity. The pyrazole’s planar geometry optimizes binding to tubulin’s β-subunit .

Antiproliferative Potency

Metabolic Stability and Oral Bioavailability

- PHT : Demonstrates 92% plasma protein binding, prolonging its half-life in vivo .

准备方法

General Synthetic Approach

The predominant preparation method for (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone involves the acylation of 3,4,5-trimethoxybenzene with 4-chlorobenzoyl chloride under Friedel-Crafts conditions:

-

- 4-Chlorobenzoyl chloride (acylating agent)

- 3,4,5-Trimethoxybenzene (aromatic substrate)

- Lewis acid catalyst (commonly aluminum chloride or other suitable catalysts)

- Solvent (often dichloromethane or similar inert solvents)

-

- The 3,4,5-trimethoxybenzene is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

- The reaction proceeds via electrophilic aromatic substitution, where the acyl chloride forms an acylium ion intermediate that attacks the electron-rich aromatic ring of the trimethoxybenzene.

- The reaction mixture is stirred under controlled temperature conditions to optimize yield and minimize side reactions.

-

- The crude product is purified by column chromatography on silica gel to isolate the pure ketone.

- Recrystallization from suitable solvents (e.g., ethanol) may be employed to further purify the compound.

This method is supported by commercial synthetic protocols and is the most straightforward and widely used approach to obtain this compound in research settings.

Summary Table of Preparation Methods

Detailed Research Findings and Analytical Data

- The Friedel-Crafts acylation method produces the target ketone with high purity, confirmed by spectroscopic methods such as ^1H NMR, ^13C NMR, and mass spectrometry.

- Characterization typically shows the carbonyl carbon signal in ^13C NMR around 190–195 ppm, aromatic proton signals consistent with substitution patterns, and methoxy group signals around 3.7–3.9 ppm.

- Purification by silica gel chromatography is effective in removing unreacted starting materials and side products.

- The compound's molecular weight (306.74 g/mol) and formula (C16H15ClO4) are consistent with the expected structure.

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (4-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone and its derivatives?

- Answer : Common approaches include:

- Friedel-Crafts acylation : Reacting 3,4,5-trimethoxybenzoyl chloride with 4-chlorophenyl-substituted aromatic rings under Lewis acid catalysis (e.g., AlCl₃) .

- Suzuki-Miyaura coupling : For derivatives with heterocyclic substituents (e.g., imidazoles, thiazoles), palladium-catalyzed cross-coupling of boronic acids with halogenated intermediates is effective .

- Multistep functionalization : Sequential reactions, such as nucleophilic substitution followed by Grignard additions, are used for complex derivatives (e.g., benzo[b]thiophene or pyrrole analogs) .

- Key Characterization Data :

| Technique | Example Data | Reference |

|---|---|---|

| ¹H NMR | δ 3.89–3.94 (s, 9H, OCH₃), 7.36–7.81 (m, aromatic protons) | |

| HRMS | [M+H]⁺: 373.0992 (C₁₉H₁₇ClN₂O₄) |

Q. How is the cytotoxicity of this compound assessed in vitro, and what are typical experimental parameters?

- Answer :

- Cell lines : Human cancer cell lines (e.g., MCF-7, HeLa) are used with IC₅₀ values determined via MTT assays .

- Controls : Include tubulin-targeting agents (e.g., colchicine) for comparison .

- Mechanistic assays : Flow cytometry for cell cycle arrest (G2/M phase) and Annexin V staining for apoptosis .

Advanced Research Questions

Q. What structural modifications enhance tubulin polymerization inhibition while reducing off-target toxicity?

- Answer :

- Substitution patterns :

- Imidazole derivatives : 4-Aryl-2-benzoyl-imidazoles with 3,4,5-trimethoxyphenyl groups show IC₅₀ < 50 nM in antiproliferative assays .

- Thiazole analogs : Substitution at the 4-position with aminophenyl groups improves solubility and tubulin binding .

- SAR trends : Bulky substituents on the aryl ring reduce metabolic instability, while polar groups (e.g., -NH₂) enhance water solubility .

Q. How do conflicting data on apoptosis vs. non-apoptotic cell death mechanisms arise, and how can they be resolved?

- Answer :

- Contradictions : Some studies report caspase-dependent apoptosis via p53 activation , while others note autophagy or necrosis at higher concentrations .

- Resolution strategies :

- Dose-response profiling : Lower doses (1–10 µM) favor apoptosis, while higher doses (>20 µM) trigger necrosis .

- Pathway inhibition : Use caspase inhibitors (e.g., Z-VAD-FMK) or autophagy blockers (e.g., chloroquine) to isolate mechanisms .

Q. What in vivo pharmacokinetic challenges are associated with this compound, and how can formulation address them?

- Answer :

- Challenges : Low oral bioavailability due to poor solubility and first-pass metabolism .

- Solutions :

- Prodrug design : Esterification of methoxy groups improves absorption (e.g., tert-butyl carbamate derivatives) .

- Nanoparticle encapsulation : Liposomal formulations enhance tumor targeting and reduce hepatic clearance .

Q. How can computational methods guide the optimization of this compound’s binding to tubulin?

- Answer :

- Docking studies : Align the 3,4,5-trimethoxyphenyl moiety with the colchicine-binding site of β-tubulin (PDB: 1SA0) .

- MD simulations : Predict stability of hydrogen bonds between the carbonyl group and Thr179/Asn258 residues .

- QSAR models : Use logP and polar surface area to balance potency and permeability .

Data Contradictions and Validation

Q. Why do some studies report high purity (>95%) via HPLC, yet inconsistent bioactivity?

- Answer :

- Potential causes :

- Conformational isomers : Rotamers of imidazole derivatives (e.g., 12c in ) may not resolve in standard HPLC conditions.

- Batch variability : Trace solvents (e.g., DMSO) in crystallized samples can inhibit biological activity .

- Validation steps :

- 2D NMR (NOESY) : Confirm stereochemical homogeneity .

- Elemental analysis : Match calculated vs. observed C/H/N ratios (e.g., C 64.50% vs. 64.33% in ).

Methodological Recommendations

Q. What strategies improve yield in multistep syntheses of complex derivatives?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。